

X-ray crystallographic analysis of 1-(1-Bromoethyl)-4-nitrobenzene derivatives

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Compound of Interest

Compound Name: 1-(1-Bromoethyl)-4-nitrobenzene

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A Comparative Guide to the X-ray Crystallographic Analysis of 1-(1-Bromoethyl)-4-nitrobenzene Derivatives and Alternatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional molecular structure is crucial for predicting and modifying the physicochemical properties of a compound. This guide provides a comparative overview of the X-ray crystallographic analysis of derivatives related to **1-(1-bromoethyl)-4-nitrobenzene** and discusses alternative characterization techniques. While specific crystallographic data for **1-(1-bromoethyl)-4-nitrobenzene** is not readily available in the provided search results, analysis of closely related structures offers valuable insights into the molecular geometry and crystal packing of this class of compounds.

Comparison of Crystallographic Data

X-ray crystallography provides precise data on bond lengths, bond angles, and the overall arrangement of molecules in a crystal lattice. Below is a comparison of crystallographic data for several para-substituted nitrobenzene derivatives, which can serve as a reference for predicting the structural properties of **1-(1-bromoethyl)-4-nitrobenzene**.

Parameter	1-Bromo-4-methyl-2-nitrobenzene[1]	4-Bromo-1-nitrobenzene[2]	(Z)-1-bromo-1-nitro-2-phenylethene[3]
Chemical Formula	C ₇ H ₆ BrNO ₂	C ₆ H ₄ BrNO ₂	C ₈ H ₆ BrNO ₂
Molecular Weight	216.04	202.01	228.05
Crystal System	Orthorhombic	Not Specified	Orthorhombic
Space Group	Pna2 ₁	Not Specified	Pbca
a (Å)	13.016(5)	Not Specified	11.5296(6)
b (Å)	14.617(5)	Not Specified	7.5013(5)
c (Å)	4.037(5)	Not Specified	19.7187(12)
α (°)	90	Not Specified	90
β (°)	90	Not Specified	90
γ (°)	90	Not Specified	90
Volume (Å ³)	768.1(10)	Not Specified	1704.5(2)
Z	4	Not Specified	8
Temperature (K)	181	100	298
R-factor	0.053	0.045	Not Specified

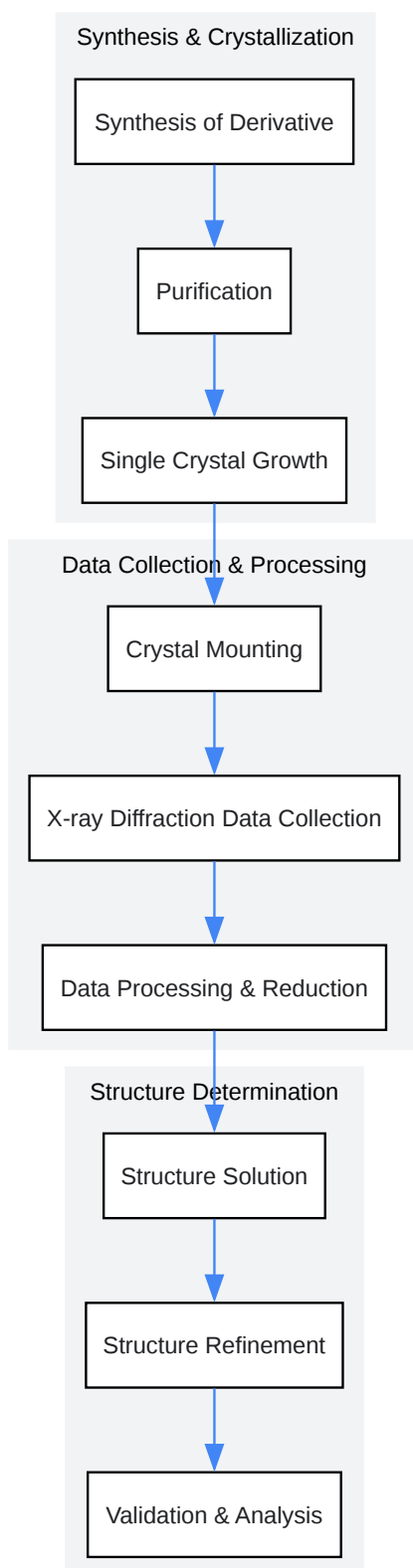
Structural Insights: The planarity of the nitro group relative to the benzene ring is a key structural feature in these compounds. In 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is 14.9(11)°.[1] For 4-bromo-1-nitrobenzene, the non-hydrogen atoms are essentially coplanar.[2] These variations highlight how different substitution patterns can influence molecular conformation.

Experimental Protocols

A typical experimental workflow for the X-ray crystallographic analysis of a **1-(1-bromoethyl)-4-nitrobenzene** derivative would involve the following steps:

- **Synthesis and Crystal Growth:** The desired derivative is first synthesized.^{[4][5]} High-quality single crystals are then grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.^[6] For instance, needle-like crystals of 1-bromo-4-methyl-2-nitrobenzene were obtained by slow cooling from room temperature to 0 °C.^[1]
- **Crystal Mounting and Data Collection:** A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.^[6] The crystal is often cooled to a low temperature (e.g., 100 K or 181 K) to minimize thermal vibrations.^{[1][2][6]} Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo K α radiation) and a detector.^{[1][3]} The crystal is rotated, and a series of diffraction patterns are collected.^[6]
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and molecular structure.

Below is a DOT script representing the general workflow for X-ray crystallographic analysis.



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General workflow for X-ray crystallographic analysis.

Alternative Characterization Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques are essential for a comprehensive understanding of a compound's properties.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are routinely used to confirm the molecular structure of synthesized compounds in solution.[4][5] This technique provides information about the chemical environment of the hydrogen and carbon atoms, respectively.
- **Infrared (IR) and Raman Spectroscopy:** These vibrational spectroscopy techniques are useful for identifying functional groups within the molecule. For instance, the characteristic stretching frequencies of the nitro group can be readily identified.[4][5][7]
- **Mass Spectrometry (MS):** MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structure elucidation.[8]
- **Computational Chemistry:** Quantum chemical methods, such as Density Functional Theory (DFT) and CASSCF/CASPT2, can be employed to calculate the electronic structure, optimized geometry, and spectroscopic properties of the molecule.[7][9][10] These theoretical calculations can complement experimental data and provide insights into the molecule's reactivity and photochemistry.[10]

The choice of analytical technique depends on the specific information required. While X-ray crystallography is the gold standard for determining the three-dimensional structure in the solid state, a combination of spectroscopic and computational methods provides a more complete picture of the compound's properties in different environments.

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